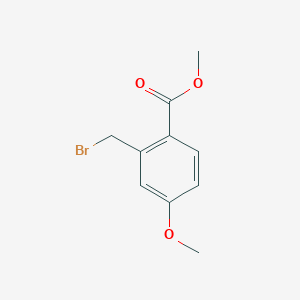

Methyl 2-(bromomethyl)-4-methoxybenzoate

Vue d'ensemble

Description

Methyl 2-(bromomethyl)-4-methoxybenzoate is a chemical compound that is part of the methoxybenzoates family. These compounds are characterized by a methoxy group (-OCH3) attached to a benzene ring that is further modified by additional functional groups. The presence of the bromomethyl group indicates that this compound can be used in various chemical reactions, particularly as an intermediate in organic synthesis due to the reactive nature of the bromine atom.

Synthesis Analysis

The synthesis of methyl 2-(bromomethyl)-4-methoxybenzoate can be inferred from the synthesis of related compounds. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . This process suggests that the synthesis of methyl 2-(bromomethyl)-4-methoxybenzoate could also involve multiple steps, starting from a suitably substituted toluene derivative and incorporating a bromomethyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of methyl 2-(bromomethyl)-4-methoxybenzoate can be related to the structures of similar compounds. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing extensive intermolecular hydrogen bonding and a 3D framework . While the exact structure of methyl 2-(bromomethyl)-4-methoxybenzoate is not provided, it can be assumed that the methoxy and bromomethyl groups would influence the crystal packing and intermolecular interactions in a similar manner.

Chemical Reactions Analysis

The bromomethyl group in methyl 2-(bromomethyl)-4-methoxybenzoate suggests that it would undergo nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give various substituted derivatives . Similarly, methyl 2-(bromomethyl)-4-methoxybenzoate could react with nucleophiles to form new compounds, potentially useful in the synthesis of pharmaceuticals or other organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(bromomethyl)-4-methoxybenzoate can be extrapolated from studies on related methoxybenzoates. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, were determined for methyl 2- and 4-methoxybenzoates . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the electronic density and noncovalent interactions were analyzed, which are important for predicting the behavior of the compound in various chemical environments.

Applications De Recherche Scientifique

Synthesis of Methyl 4-Bromo-2-methoxybenzoate

This compound was synthesized from 4-bromo-2-fluorotoluene, undergoing processes like bromination, hydrolysis, cyanidation, methoxylation, and esterification. It achieved an overall yield of about 47% and purity of 99.8% (by GC) (Chen, 2008).

Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

This synthesis, starting from 4-amino-2-hydroxybenzoic acid, involved methylation, reaction with potassium thiocyanate and bromine, ethylation, and oxidation. The total yield was 24.5% (Wang, 2008).

Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline

This key intermediate for anti-cancer drugs was synthesized from 2-amino-5-methylbenzoic acid, achieving a 23.1% overall yield. The process involved bromination with N-bromosuccinimide (Cao, 2004).

Synthesis of Intermediates of Bifendate

Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of bifendate, was synthesized with a total yield of about 37%, using methods like methanol-esterification, methyl etherification, and cyclization (Bao, 2013).

Thermochemical Study

Structural and thermochemical properties of methyl 2- and 4-methoxybenzoates were determined both experimentally and computationally, including combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).

Mécanisme D'action

Target of Action

Methyl 2-(bromomethyl)-4-methoxybenzoate is a complex compound that doesn’t have a specific target of action identified yet. It’s known to be a key intermediate in the synthesis of strobilurins fungicides .

Mode of Action

Bromomethyl groups are known to participate in nucleophilic substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The compound is involved in the synthesis of Strobilurins fungicides . These fungicides inhibit mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc1 . .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its absorption and distribution, have been noted .

Result of Action

As an intermediate in the synthesis of Strobilurins fungicides, the compound contributes to the overall antifungal activity of these drugs . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(bromomethyl)-4-methoxybenzoate. For instance, temperature and pH can affect the compound’s stability and reactivity . .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(bromomethyl)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXENUXLNAPNGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

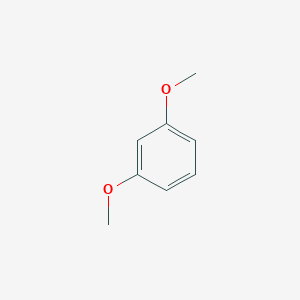

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165387 | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-4-methoxybenzoate | |

CAS RN |

15365-25-0 | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)